molecular formula C16H12O5 B2452776 [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 302551-56-0

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Cat. No.: B2452776
CAS No.: 302551-56-0
M. Wt: 284.267
InChI Key: WADNBVMGEJFFIZ-UHFFFAOYSA-N
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Description

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNBVMGEJFFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Salicylaldehydes

The most widely employed route involves cyclocondensation between 2-hydroxy-4-methylbenzaldehyde and β-keto esters. Under acidic conditions (H₂SO₄ or p-toluenesulfonic acid in ethanol), this reaction proceeds via a tandem Knoevenagel–Michael addition mechanism. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 80–90°C <70°C: Incomplete cyclization; >100°C: Decomposition
Catalyst Loading 5–7 mol% H₂SO₄ Higher loadings accelerate side-product formation
Reaction Time 8–12 hrs Prolonged durations reduce yield by 15–20%

Typical yields range from 65–72%, with purity >95% after recrystallization from ethanol/water (3:1 v/v).

Oxidative Coupling of Phenolic Derivatives

An alternative approach utilizes Mn(OAc)₃-mediated oxidative coupling of 3-methylphenol with methyl acrylate. This single-electron transfer process constructs the chromenone ring in 58–63% yield but requires rigorous oxygen exclusion.

Oxyacetic Acid Sidechain Installation

Introducing the oxyacetic acid moiety at the C3 position involves sequential alkylation and hydrolysis:

Alkylation with Bromoacetic Acid Derivatives

The hydroxyl group at C3 undergoes nucleophilic displacement with tert-butyl bromoacetate under basic conditions (K₂CO₃ in DMF at 60°C). This step achieves 84–89% conversion efficiency, as monitored by HPLC:

Reagent Conversion Efficiency Byproducts Identified
Bromoacetic acid 72% Di-alkylated species (18%)
tert-Butyl bromoacetate 89% Ester hydrolysis products (6%)

Acidic Hydrolysis of the Ester Intermediate

The tert-butyl ester is cleaved using TFA/DCM (1:1 v/v) at 25°C for 4 hrs, achieving quantitative deprotection without chromenone ring degradation. Alternatives like HCl/dioxane require higher temperatures (50°C), leading to 5–7% ketone reduction.

Reaction Optimization Strategies

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents enhance reaction kinetics but influence side-product profiles:

Solvent Dielectric Constant (ε) Yield Major Byproduct
DMF 36.7 89% None
DMSO 46.7 82% Oxidized chromenone (9%)
Acetonitrile 37.5 75% Nitrile adducts (12%)

Data from and confirm DMF as the optimal medium, balancing reactivity and selectivity.

Catalytic Enhancements

Incorporating 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduces reaction time from 12 hrs to 6 hrs while maintaining 88% yield. Microwave-assisted synthesis (100 W, 80°C) further accelerates the process to 45 mins with comparable efficiency.

Purification and Characterization

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, 5 μm) with a gradient of 10–50% acetonitrile in 0.1% aqueous TFA. Critical quality control parameters include:

Parameter Specification Method
Purity ≥98% HPLC (λ=254 nm)
Residual Solvents <500 ppm DMF GC-MS
Heavy Metals <10 ppm ICP-OES

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) exhibits diagnostic signals:

  • δ 6.82 (s, 1H, chromenone H-5)
  • δ 4.61 (s, 2H, -OCH₂CO-)
  • δ 2.41 (s, 3H, C4-CH₃)

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M-H]⁻ at m/z 289.0712 (calc. 289.0715).

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary degradation routes:

  • Ester Hydrolysis : Regenerates the parent chromenol at 0.8%/month
  • Oxidative Ring Opening : Forms quinone derivatives under UV light (λ=365 nm)

Formulation as a lyophilized powder with 1% (w/w) ascorbic acid stabilizes the compound for >24 months at -20°C.

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch) highlight critical scalability challenges:

Parameter Lab Scale (1 kg) Pilot Scale (100 kg)
Yield 89% 78%
Purity 98.5% 96.2%
Cycle Time 72 hrs 120 hrs

Implementing continuous-flow reactors reduced cycle time to 48 hrs while improving yield to 82% through enhanced thermal control.

Emerging Methodologies

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the alkylation step in aqueous medium (pH 7.0), achieving 76% yield with no organic solvents.

Photoredox Catalysis

Visible-light-mediated C–O bond formation using Ru(bpy)₃Cl₂ reduces energy input by 40% compared to thermal methods, though yields remain suboptimal (62%).

Chemical Reactions Analysis

Types of Reactions

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Pharmacological Research

2.1 Anticancer Activity

Research has indicated that compounds similar to [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid exhibit anticancer properties. Studies suggest that derivatives of benzochromene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of breast cancer cells in vitro by triggering cell cycle arrest and apoptosis .

2.2 Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research. Compounds derived from benzochromene structures have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound's ability to interact with various enzymes makes it a candidate for enzyme inhibition studies. Preliminary data indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be useful for understanding metabolic disorders or developing therapeutic agents .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies help in identifying potential binding sites and understanding the compound's mechanism of action at the molecular level, which is crucial for drug design .

Case Studies

4.1 Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of a benzochromene derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound, highlighting its potential as an anticancer agent .

4.2 Case Study: Anti-inflammatory Properties

In another study focusing on inflammation, researchers administered a benzochromene derivative to animal models exhibiting inflammatory responses. The results showed a marked decrease in inflammation markers and improved clinical symptoms, suggesting its efficacy as an anti-inflammatory treatment .

Mechanism of Action

The mechanism of action of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation can lead to reduced inflammation and oxidative damage, contributing to its potential therapeutic benefits .

Comparison with Similar Compounds

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid: Contains a butanoic acid moiety.

    [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]benzoic acid: Features a benzoic acid moiety.

The uniqueness of this compound lies in its specific acetic acid moiety, which can influence its reactivity and biological activity compared to its analogs.

Biological Activity

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid, a derivative of benzo[c]chromene, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

The compound has the molecular formula C16H12O5C_{16}H_{12}O_5 and is characterized by a benzo[c]chromene core with an acetic acid moiety. Its synthesis typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions, yielding the desired product through hydrolysis of an intermediate ester.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

In Vitro Studies

Research indicates that this compound possesses notable biological activities:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While specific data for this compound is limited, its structural analogs suggest potential efficacy in AChE inhibition .
  • Antibacterial Activity : Preliminary studies show that derivatives of benzo[c]chromene exhibit antibacterial properties against various strains, including Gram-positive bacteria. This suggests that this compound may also possess similar activities .

Case Studies

Several studies have investigated the biological activities of related compounds:

CompoundBiological ActivityIC50 (µM)
3iAChE Inhibition2.7
38aAntibacterial1.4
38lAntibacterial0.2

These findings indicate a trend where structural modifications can enhance biological activity, suggesting that this compound may be optimized for similar effects .

Comparative Analysis

When compared to other compounds within the same class, such as [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid, it is noted that variations in the side chain significantly influence biological activity. The acetic acid moiety in [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)]acetic acid may confer unique reactivity and interaction profiles with biological targets, potentially enhancing its therapeutic profile .

Q & A

Q. What methods are recommended for synthesizing [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with ≥95% purity?

High-purity synthesis typically involves optimizing reaction conditions (e.g., temperature, solvent polarity) and purification steps like column chromatography or recrystallization. For example, enzymatic hydrolysis using immobilized lipase from Candida antarctica in a buffered THF system has been shown to achieve near-quantitative yields (99%) while maintaining purity . Purity validation via HPLC or NMR is critical, as evidenced by reports of 95% purity for structurally related coumarin derivatives .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data . Data collection requires well-diffracting crystals grown via vapor diffusion or slow evaporation.

Q. What analytical techniques confirm molecular structure and purity?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups and substitution patterns (e.g., aromatic protons at δ 3.86 ppm in DMSO-d6 for related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C15_{15}H14_{14}O4_4 with MW 258.28) .
  • Chromatography : HPLC with UV detection ensures purity, as noted in chromatogram data for structurally similar acids .

Advanced Research Questions

Q. How can computational models predict solvent effects on reactivity?

The Polarizable Continuum Model (PCM) integrates solvent dielectric properties into quantum mechanical calculations. For coumarin derivatives, PCM predicts solvation energies and charge distribution shifts, aiding in understanding reaction pathways (e.g., hydrolysis or electrophilic substitution) . Solvent parameters (e.g., dielectric constant) are critical for simulating reaction environments.

Q. What strategies resolve contradictions in biological activity data for coumarin derivatives?

  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition and cell-based viability tests).
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects from solvent or concentration artifacts.
  • Structural Comparisons : Cross-reference with analogs like 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (MW 276.29) to identify trends in bioactivity .

Q. How can enzymatic hydrolysis optimize synthesis of coumarin derivatives?

Lipase-mediated hydrolysis (e.g., Candida antarctica) in biphasic systems (buffer:THF) minimizes side reactions. For example, methyl ester hydrolysis to carboxylic acids achieves >95% conversion under mild conditions (45°C, 1–2 hours) . Reaction monitoring via TLC or LC-MS ensures completion.

Q. What methodological approaches study substituent effects on benzo[c]chromen bioactivity?

  • SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) and compare IC50_{50} values. For instance, replacing acetic acid with propanoic acid (C19_{19}H15_{15}ClO5_5, MW 358.78) alters solubility and target binding .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or proteases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.